2-(2-Bromoethoxy)naphthalene
Overview
Description
2-(2-Bromoethoxy)naphthalene is an organic compound with the molecular formula C12H11BrO It is a derivative of naphthalene, where a bromoethoxy group is attached to the second position of the naphthalene ring
Scientific Research Applications
2-(2-Bromoethoxy)naphthalene has diverse applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties.
Medicinal Chemistry: The compound is investigated for its potential pharmacological activities and as a building block for drug development.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethoxy)naphthalene typically involves the reaction of naphthalen-2-ol with potassium hydroxide in ethanol, followed by the addition of 2-bromoethanol. The reaction proceeds as follows:
- Dissolve an equivalent amount of naphthalen-2-ol and potassium hydroxide (0.1 mol) in 50 mL of ethanol with stirring.
- Add 2-bromoethanol to the reaction mixture.
- Allow the reaction to proceed under reflux conditions for several hours.
- After completion, the product is isolated and purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromoethoxy)naphthalene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromoethoxy group to an ethoxy group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Nucleophilic Substitution: Products include substituted naphthalenes with various functional groups replacing the bromine atom.
Oxidation: Products include naphthoquinones and other oxidized derivatives.
Reduction: Products include ethoxy-substituted naphthalenes and other reduced forms.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethoxy)naphthalene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In medicinal chemistry, its mechanism of action would depend on the specific biological target it interacts with. For example, it may bind to specific enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Comparison with Similar Compounds
2-(2-Chloroethoxy)naphthalene: Similar structure but with a chlorine atom instead of bromine.
2-(2-Iodoethoxy)naphthalene: Similar structure but with an iodine atom instead of bromine.
2-(2-Fluoroethoxy)naphthalene: Similar structure but with a fluorine atom instead of bromine.
Comparison:
Reactivity: The bromine atom in 2-(2-Bromoethoxy)naphthalene makes it more reactive in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro analogs.
Applications: While all these compounds can be used as intermediates in organic synthesis, the specific applications may vary based on their reactivity and the desired properties of the final product.
This compound stands out due to its balanced reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-(2-bromoethoxy)naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKALVESVNGTFHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348788 | |
Record name | 2-(2-bromoethoxy)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13247-80-8 | |
Record name | 2-(2-Bromoethoxy)naphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13247-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-bromoethoxy)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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